Seganserin

Description

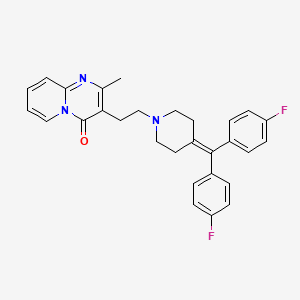

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F2N3O/c1-20-26(29(35)34-16-3-2-4-27(34)32-20)15-19-33-17-13-23(14-18-33)28(21-5-9-24(30)10-6-21)22-7-11-25(31)12-8-22/h2-12,16H,13-15,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUPMFYFHHSNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87071-17-8 (di-hydrochloride) | |

| Record name | Seganserin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087729893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50236594 | |

| Record name | Seganserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87729-89-3 | |

| Record name | Seganserin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087729893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seganserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEGANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197HL4EZCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Seganserin: A Technical Guide to a Non-Selective 5-HT2A/2C Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seganserin (R 56413) is a potent and specific, non-selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, including its binding affinity and functional antagonism at these two key serotonin receptor subtypes. Detailed experimental protocols for the assays used to characterize this compound are provided, along with diagrams illustrating the relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the properties and applications of this compound and other 5-HT2A/2C antagonists.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of receptors. Among these, the 5-HT2 receptor subfamily, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, has been a significant focus of research due to its involvement in conditions such as depression, anxiety, schizophrenia, and sleep disorders.

This compound has been identified as a highly specific 5-HT2 antagonist with no significant dopaminergic activity. Its non-selective antagonism of both 5-HT2A and 5-HT2C receptors makes it a valuable tool for investigating the combined roles of these receptors in various physiological and pathological states. This guide will delve into the core pharmacological characteristics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional antagonist potency of this compound at human 5-HT2A and 5-HT2C receptors. This data has been compiled from seminal studies characterizing the pharmacological profile of this compound.

Table 1: this compound Binding Affinity (Ki) at 5-HT2A and 5-HT2C Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | [3H]ketanserin | Rat frontal cortex | 0.85 | Leysen et al., 1985 |

| 5-HT2C | [3H]mesulergine | Porcine choroid plexus | 2.1 | Leysen et al., 1985 |

Table 2: this compound Functional Antagonist Potency (IC50) at 5-HT2A and 5-HT2C Receptors

| Receptor Subtype | Functional Assay | Agonist | IC50 (nM) | Reference |

| 5-HT2A | 5-HT-induced caudal artery contraction | Serotonin | 1.2 | Leysen et al., 1985 |

| 5-HT2C | m-CPP-induced phosphoinositide hydrolysis | m-CPP | Not explicitly found | - |

Note: While the primary literature confirms this compound's antagonism at 5-HT2C receptors, a specific IC50 value from a functional assay was not available in the reviewed sources. The binding affinity (Ki) at this receptor is a strong indicator of its antagonistic potential.

Signaling Pathways

The antagonistic action of this compound is directed at the G-protein coupled 5-HT2A and 5-HT2C receptors. Both receptors primarily couple to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A and 5-HT2C receptors.

Pharmacokinetics and Oral Bioavailability of Seganserin: A Technical Guide

Disclaimer: Publicly available information on the pharmacokinetics of seganserin is limited. This guide summarizes the known data for this compound and, for illustrative purposes, provides a more detailed overview of the pharmacokinetics of ketanserin, a structurally and functionally related 5-HT2 receptor antagonist. This information on ketanserin should be considered as a representative example for this class of compounds.

Introduction to this compound

This compound (also known as R 56413) is a selective antagonist of the serotonin 5-HT2 receptors.[1][2] It has been investigated for its effects on the central nervous system, particularly its influence on sleep patterns.[1][3] Understanding the pharmacokinetic profile of a drug candidate like this compound is crucial for its development, as it governs the dose, dosing frequency, and ultimately the therapeutic efficacy and safety of the compound.

Pharmacokinetics of this compound

Data on the pharmacokinetics of this compound in humans is sparse and primarily originates from a clinical research report from 1986.

Absorption and Bioavailability

Following oral administration of a 10 mg dose in healthy volunteers, this compound reaches its maximum plasma concentration (Tmax) in approximately 1.0 ± 0.5 hours, indicating relatively rapid absorption from the gastrointestinal tract.[1]

Distribution

Metabolism

Information on the metabolic pathways of this compound has not been extensively published.

Excretion

The plasma half-life (t½) of this compound has been reported to be 26.1 ± 12.9 hours, suggesting a relatively long duration of action. The route and extent of its excretion are not well-documented in available literature.

Summary of Human Pharmacokinetic Parameters for this compound

| Parameter | Value | Reference |

| Tmax (Time to Maximum Plasma Concentration) | 1.0 ± 0.5 hours | |

| t½ (Plasma Half-Life) | 26.1 ± 12.9 hours |

A Representative Example: Pharmacokinetics of Ketanserin

Due to the limited data on this compound, the well-characterized pharmacokinetic profile of ketanserin, another potent 5-HT2 antagonist, is presented here as an illustrative example.

Absorption and Oral Bioavailability of Ketanserin

Ketanserin is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 0.5 to 2 hours. However, it undergoes significant first-pass metabolism in the liver, resulting in an absolute oral bioavailability of approximately 50%.

Distribution of Ketanserin

Ketanserin is extensively distributed throughout the body, with a large volume of distribution. It is highly bound to plasma proteins, primarily albumin.

Metabolism of Ketanserin

The metabolism of ketanserin is extensive and occurs primarily in the liver. The main metabolic pathways include:

-

Ketone reduction: Formation of the major metabolite, ketanserin-ol.

-

Oxidative N-dealkylation: Cleavage of the ethylpiperidine side chain.

-

Aromatic hydroxylation: Addition of a hydroxyl group to the quinazoline-dione moiety.

-

Glucuronidation: Conjugation of metabolites to form more water-soluble compounds for excretion.

Excretion of Ketanserin

The majority of a dose of ketanserin is excreted in the urine (around 68%) and feces (around 24%) as metabolites. Less than 1% of the parent drug is excreted unchanged in the urine.

Summary of Human Pharmacokinetic Parameters for Ketanserin

| Parameter | Value |

| Tmax | 0.5 - 2 hours |

| Absolute Oral Bioavailability | ~50% |

| Protein Binding | High |

| Major Metabolite | Ketanserin-ol |

| Primary Route of Excretion | Renal (as metabolites) |

Experimental Protocols (Representative Examples based on Ketanserin Studies)

Detailed experimental protocols for this compound are not available. The following are generalized methodologies typically employed in pharmacokinetic studies, illustrated with examples relevant to ketanserin.

In Vivo Pharmacokinetic Study in Humans

-

Study Design: A single-dose, open-label study in healthy volunteers.

-

Drug Administration: A single oral dose of ketanserin (e.g., 40 mg) administered with water after an overnight fast.

-

Blood Sampling: Serial blood samples collected from a peripheral vein at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.

In Vitro Metabolism Study

-

System: Human liver microsomes or hepatocytes.

-

Incubation: The drug is incubated with the in vitro system in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

-

Analysis: At various time points, the reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

Enzyme Identification: Specific cytochrome P450 (CYP) isozymes responsible for metabolism can be identified using recombinant human CYP enzymes or selective chemical inhibitors.

Visualizations

General Workflow for a Human Pharmacokinetic Study

Caption: Workflow of a typical clinical pharmacokinetic study.

Postulated Metabolic Pathway for a Ketanserin-like Compound

Caption: Major metabolic pathways for a ketanserin-like 5-HT2 antagonist.

References

The Early Discovery and Preclinical Research of Seganserin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seganserin, also known by its developmental code R 56413, is a piperidine derivative that emerged from early research as a potent antagonist of the serotonin 5-HT2 receptor.[1] Developed by Janssen Pharmaceutica, its investigation was part of a broader exploration into the therapeutic potential of modulating the serotonergic system. This technical guide provides an in-depth look at the foundational preclinical research that characterized this compound, focusing on its receptor binding profile, the experimental methods used for its characterization, and its mechanism of action at the cellular level.

Data Presentation: Receptor Binding Affinity

The initial pharmacological characterization of this compound established its profile as a specific 5-HT2 antagonist with some affinity for other receptor systems. The following table summarizes the in-vitro receptor binding affinities of this compound (R 56413) in comparison to the well-characterized 5-HT2 antagonist, Ketanserin. The data is derived from studies on rat brain preparations.

| Compound | Receptor | Radioligand | pIC50 (M) | Ki (nM) |

| This compound (R 56413) | 5-HT2 | [3H]mianserin | 7.91 | 1.23 |

| α1-adrenoceptor | [3H]prazosin | 6.87 | 13.5 | |

| α2-adrenoceptor | [3H]yohimbine | 5.43 | 371.5 | |

| Ketanserin | 5-HT2 | [3H]mianserin | 8.85 | 0.14 |

| α1-adrenoceptor | [3H]prazosin | 8.22 | 0.60 | |

| α2-adrenoceptor | [3H]yohimbine | 6.13 | 74.1 |

Data sourced from Korstanje et al., 1986.[2]

Experimental Protocols

The characterization of this compound's receptor binding profile relied on established radioligand binding assays. The following is a detailed methodology representative of the key experiments conducted.

In-Vitro Receptor Binding Assay for 5-HT2, α1, and α2 Receptors

1. Objective: To determine the binding affinity (pIC50 and Ki values) of this compound for serotonin 5-HT2, α1-adrenergic, and α2-adrenergic receptors in rat brain tissue.

2. Materials:

- Tissue Preparation: Frontal cortex (for 5-HT2 and α1 receptors) and whole brain minus cerebellum and striatum (for α2 receptors) from male Wistar rats.

- Radioligands: [3H]mianserin (for 5-HT2 receptors), [3H]prazosin (for α1-adrenoceptors), and [3H]yohimbine (for α2-adrenoceptors).

- Buffers: Tris-HCl buffer (50 mM, pH 7.4).

- Competitors: Unlabeled this compound (R 56413) and Ketanserin.

- Apparatus: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

3. Procedure:

-

Membrane Preparation:

-

Rat brain tissues are dissected and homogenized in ice-cold Tris-HCl buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration.

-

-

Binding Assay:

-

A series of dilutions of the unlabeled test compound (this compound or Ketanserin) are prepared.

-

In triplicate, the assay tubes are prepared containing:

-

The radioligand at a concentration near its Kd value.

-

A specific concentration of the unlabeled test compound.

-

The prepared membrane suspension.

-

-

Control tubes for total binding (containing only radioligand and membranes) and non-specific binding (containing an excess of a known potent unlabeled ligand) are also prepared.

-

The tubes are incubated at a specific temperature (e.g., 37°C) for a set duration to allow for binding equilibrium to be reached.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

-

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

- The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of 5-HT2A Receptor Antagonism by this compound

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Characterization of flufylline, fluprofylline, ritanserin, butanserin and R 56413 with respect to in-vivo alpha 1-,alpha 2- and 5-HT2-receptor antagonism and in-vitro affinity for alpha 1-,alpha 2- and 5-HT2-receptors: comparison with ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of 5-HT2 Receptors: A Technical Guide to Using Seganserin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 2 (5-HT2) family of G protein-coupled receptors, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are pivotal modulators of a vast array of physiological and pathological processes, particularly within the central nervous system. Their involvement in conditions such as psychosis, depression, and sleep disorders has made them a primary target for therapeutic intervention. Understanding the precise role of these receptors requires pharmacological tools with well-defined properties. Seganserin (R56413) is a potent and specific 5-HT2 receptor antagonist that has been instrumental in elucidating the function of this receptor family. This technical guide provides an in-depth overview of the use of this compound as a research tool, detailing the underlying signaling pathways of 5-HT2 receptors, comprehensive experimental protocols for their investigation, and a summary of key quantitative data.

Pharmacological Profile of this compound

This compound is a highly specific antagonist of 5-HT2 receptors, demonstrating minimal activity at dopaminergic receptors.[1] Its utility as a research tool is underscored by its well-documented effects in vivo, such as the modulation of sleep architecture.[2][3] While specific public domain data on its binding affinities (Ki) are limited, its pharmacological actions are frequently compared to those of other nonselective 5-HT2A/2C antagonists like ritanserin and ketanserin.[4]

Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters of this compound in humans following oral administration.

| Parameter | Value | Reference |

| Drug Name | This compound (R56413) | [1] |

| Plasma Half-life (t½) | 26.1 ± 12.9 hours | |

| Time to Max. Plasma Conc. (Tmax) | 1.0 ± 0.5 hours | |

| Administration Route | Oral |

Comparative Binding Profile of 5-HT2 Antagonists

To provide a framework for understanding this compound's likely receptor interaction profile, the binding affinities of the structurally and functionally related antagonists, Ketanserin and Ritanserin, are presented below. These compounds are well-characterized and exhibit the high affinity for 5-HT2A and 5-HT2C receptors typical of this class.

| Compound | Receptor | Ki (nM) | Receptor | Ki (nM) |

| Ketanserin | 5-HT2A | 3.5 | α1-adrenergic | ~20 |

| 5-HT2C | ~60 | H1 Histamine | ~30 | |

| Ritanserin | 5-HT2A | ~1 | 5-HT1A | 309 |

| 5-HT2C | ~2 | D2 Dopamine | >1000 | |

| Note: Data compiled from multiple sources for illustrative purposes. Ki values can vary based on experimental conditions. |

5-HT2 Receptor Signaling Pathways

5-HT2 receptors exert their effects through a complex network of intracellular signaling cascades. While canonically coupled to Gαq/11 proteins, they can also engage other G proteins and β-arrestin pathways, leading to a diversity of cellular responses. This phenomenon, known as "biased agonism" or "functional selectivity," means that different ligands can stabilize distinct receptor conformations, preferentially activating one pathway over another.

Canonical Gαq/11 Pathway

The best-characterized signaling cascade for all 5-HT2 receptor subtypes involves coupling to Gαq/11 proteins. Agonist binding triggers the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to stimulate the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC).

Non-Canonical and Biased Signaling

Beyond the Gαq/11 pathway, 5-HT2A receptors can signal through Gαi/o or Gα12/13 proteins and recruit scaffolding proteins like β-arrestin. These alternative pathways can activate distinct effectors, including the MAP kinase (ERK1/2) and Phospholipase A2 (PLA2) cascades. The ability of antagonists like this compound to block these pathways is a key area of investigation.

Experimental Methodologies

Investigating the interaction of this compound with 5-HT2 receptors involves a combination of in vitro and in vivo techniques to determine its binding affinity, functional activity, and physiological effects.

In Vitro Assay: Radioligand Binding

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor. A competitive binding assay measures the ability of an unlabeled ligand (this compound) to displace a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissue or cells expressing the target 5-HT2 receptor subtype in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes and wash to remove endogenous ligands. Resuspend the final membrane pellet in an assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and a range of concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Assay: Phosphoinositide Hydrolysis

This functional assay measures the consequence of receptor activation via the canonical Gαq/11 pathway. As an antagonist, this compound is expected to inhibit the increase in inositol phosphate (IP) production stimulated by a 5-HT2 agonist.

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay

-

Cell Culture and Labeling: Culture cells expressing the 5-HT2 receptor of interest. Incubate the cells overnight with [3H]myo-inositol, which is incorporated into the cell membrane as [3H]phosphatidylinositols.

-

Pre-incubation: Wash the cells to remove excess radiolabel. Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of radiolabeled IPs upon receptor stimulation. Add various concentrations of this compound during this step.

-

Stimulation: Add a fixed concentration of a 5-HT agonist (e.g., serotonin) to stimulate the 5-HT2 receptors and incubate for a defined period (e.g., 60 minutes).

-

Extraction: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Purification: Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns.

-

Quantification: Measure the radioactivity of the eluted IP fraction using a liquid scintillation counter.

-

Data Analysis: Plot the accumulated [3H]IPs against the concentration of this compound. Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced response.

In Vivo Study: Microdialysis

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. It can be used to assess how this compound modulates serotonergic or other neurotransmitter systems in response to pharmacological challenges.

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex). Secure the cannula with dental cement and allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection). Alternatively, this compound can be delivered directly into the brain region via the perfusion fluid (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the concentration of serotonin, dopamine, and their metabolites in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline level and plot them over time to visualize the effect of this compound.

Application in Research: this compound and Sleep Regulation

One of the key applications of this compound has been in the study of sleep. Blockade of 5-HT2 receptors is hypothesized to be involved in the regulation of slow-wave sleep (SWS), also known as deep sleep.

Studies in humans have shown that during nighttime sleep, this compound administration leads to:

-

An increase in visually scored SWS (stages 3 + 4).

-

An enhancement of EEG power density in the delta and theta frequencies during non-REM sleep.

-

A reduction in intermittent wakefulness.

These findings demonstrate that antagonism of 5-HT2 receptors by this compound can promote deep, consolidated sleep. However, the effects are not identical to those induced by sleep deprivation, suggesting that while 5-HT2 receptors play a significant role, they are not the sole regulators of SWS. This research highlights this compound's value in dissecting the complex neurochemical control of sleep states and provides a strong rationale for the development of 5-HT2A/2C antagonists for the treatment of insomnia.

Conclusion

This compound is a valuable pharmacological tool for the investigation of 5-HT2 receptor function. As a specific 5-HT2 antagonist, it allows researchers to probe the physiological roles of this receptor system in both in vitro and in vivo models. The detailed methodologies provided in this guide offer a robust framework for characterizing the interaction of this compound and other novel compounds with 5-HT2 receptors. Through the application of these techniques, the scientific community can continue to unravel the complexities of serotonergic neurotransmission and advance the development of targeted therapeutics for a host of neurological and psychiatric disorders.

References

- 1. Effects of this compound, a 5-HT2 antagonist, and temazepam on human sleep stages and EEG power spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of potent and selective S2-serotonergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT(2A) receptor antagonists in the treatment of insomnia: present status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Seganserin's Impact on Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seganserin is a potent antagonist of serotonin 5-HT2A and 5-HT2C receptors. While extensively studied for its effects on sleep architecture, particularly its ability to enhance slow-wave sleep, its direct impact on the central circadian pacemaker, the suprachiasmatic nucleus (SCN), and the overall regulation of circadian rhythms is less well-documented. This technical guide synthesizes the available preclinical and clinical data on this compound and its closely related analogs, ketanserin and ritanserin, to provide a comprehensive overview of its potential role in circadian rhythm modulation. The information presented herein is intended to inform further research and drug development efforts in the field of chronobiology and sleep medicine.

Core Mechanism of Action: 5-HT2A/2C Receptor Antagonism in the Suprachiasmatic Nucleus

The SCN, the master circadian clock in mammals, receives dense serotonergic projections from the raphe nuclei. Serotonin (5-HT) plays a significant modulatory role in the SCN's response to light and other non-photic cues. The effects of this compound on circadian rhythm are primarily mediated through its antagonist activity at 5-HT2A and 5-HT2C receptors within the SCN.

Activation of 5-HT2C receptors in the SCN has been shown to induce the expression of the clock gene Per1 at night, suggesting a role for this receptor in the molecular clockwork. By blocking these receptors, this compound is hypothesized to alter the phase and amplitude of the circadian pacemaker.

Signaling Pathways

The binding of serotonin to 5-HT2A and 5-HT2C receptors in SCN neurons initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors can modulate neuronal excitability and gene expression, thereby influencing the firing rate of SCN neurons and the expression of core clock genes. This compound, by acting as an antagonist, blocks these signaling events.

Quantitative Data

Direct quantitative data for this compound's binding affinity and its effects on circadian parameters are limited in publicly available literature. Therefore, data from its close structural and functional analogs, ketanserin and ritanserin, are presented below to provide a comparative context.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A Receptor | 5-HT2C Receptor |

| Ketanserin | ~0.85 - 3.5[1] | ~50 - 100[2] |

| Ritanserin | ~0.45[3] | ~0.71[3] |

| This compound | Data not available | Data not available |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Effects on Sleep Architecture in Humans

| Compound (Dose) | Change in Slow-Wave Sleep (SWS) | Change in Wakefulness |

| This compound (10 mg) | Increased during nighttime sleep[4] | Reduced intermittent wakefulness |

| Ketanserin (1 & 6 mg/kg, rats) | Enhanced deep SWS | Reduced in a dose-dependent manner |

| Ritanserin (5 mg) | Substantial increase (51.4%) | Data not available |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of findings. Below are representative protocols for key experiments relevant to the study of this compound's impact on circadian rhythms.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A and 5-HT2C receptors.

Methodology:

-

Tissue Preparation: Rat brain cortex (for 5-HT2A) or choroid plexus (for 5-HT2C) is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended.

-

Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C) and varying concentrations of this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Locomotor Activity Monitoring

Objective: To assess the effect of this compound on the circadian rhythm of locomotor activity, including potential phase shifts.

Methodology:

-

Animal Housing: Rats are individually housed in cages equipped with running wheels and maintained under a 12:12 light-dark cycle for at least two weeks for entrainment.

-

Data Collection: Locomotor activity is continuously recorded using an automated data acquisition system.

-

Drug Administration: this compound or vehicle is administered at a specific circadian time (CT) for several consecutive days.

-

Data Analysis: The period, amplitude, and phase of the locomotor activity rhythm are analyzed using chi-square periodogram or other appropriate software. Phase shifts are calculated by comparing the onset of activity before and after drug administration.

c-Fos Immunohistochemistry in the SCN

Objective: To determine if this compound administration alters neuronal activity in the SCN in response to a light pulse.

Methodology:

-

Animal Treatment: Rats are administered this compound or vehicle, followed by a light pulse at a specific circadian time when light is known to induce c-Fos expression in the SCN.

-

Tissue Preparation: Two hours after the light pulse, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed and post-fixed.

-

Sectioning: Coronal sections of the SCN are cut using a cryostat or vibratome.

-

Immunostaining: The sections are incubated with a primary antibody against c-Fos, followed by a fluorescently labeled secondary antibody.

-

Imaging and Quantification: The sections are imaged using a fluorescence or confocal microscope. The number of c-Fos-positive cells in the SCN is quantified using image analysis software.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, through its potent antagonism of 5-HT2A and 5-HT2C receptors, has the potential to modulate the circadian timing system. Its demonstrated effects on sleep architecture, particularly the enhancement of slow-wave sleep, are likely intertwined with its influence on the SCN. However, direct experimental evidence for this compound's impact on core circadian parameters such as locomotor activity rhythms, SCN neuronal firing, and melatonin profiles is currently lacking.

Future research should focus on elucidating these direct effects. Studies employing in vivo electrophysiology to record SCN neuronal activity following this compound administration, detailed analysis of locomotor activity phase-response curves, and measurement of melatonin secretion profiles would provide a more complete understanding of its chronobiotic properties. Such research is critical for evaluating the therapeutic potential of this compound and similar compounds in the treatment of circadian rhythm sleep-wake disorders.

References

- 1. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Ketanserin | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound, a 5-HT2 antagonist, and temazepam on human sleep stages and EEG power spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Seganserin: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seganserin is a non-selective 5-hydroxytryptamine (5-HT) 2A and 2C receptor antagonist. This document provides a comprehensive overview of its molecular structure, chemical identifiers, and physicochemical properties. It also details its pharmacological profile, including available binding affinity data, and outlines the canonical signaling pathway it modulates. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Chemical Identity

This compound, a derivative of pyrido[1,2-a]pyrimidin-4-one, possesses a distinct molecular architecture that dictates its interaction with serotonin receptors.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-{2-[4-(4,4-Difluorobenzhydrylidene)piperidino]ethyl}-2-methylpyrido[1,2-a]pyrimidin-4-one |

| CAS Number | 87729-89-3 |

| Molecular Formula | C29H27F2N3O |

| Molecular Weight | 471.54 g/mol |

| SMILES String | O=C1C(=C(N=C2C=CC=CN21)C)CCN3CCC(=C(C4=CC=C(F)C=C4)C5=CC=C(F)C=C5)CC3 |

Physicochemical Properties

The physicochemical characteristics of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for this compound is not widely published, the following table summarizes available information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| pKa | Data not available | The piperidine nitrogen is predicted to be the most basic site. |

| logP | Data not available | Expected to be lipophilic due to its chemical structure. |

| Aqueous Solubility | Data not available | Likely to have low aqueous solubility based on its structure. |

| Melting Point | Data not available |

Pharmacology

This compound functions as a potent antagonist at serotonin 5-HT2 receptors, with activity at both the 5-HT2A and 5-HT2C subtypes. This non-selective antagonism is the basis of its observed pharmacological effects.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for various receptors is limited in publicly accessible literature. It is characterized as a non-selective 5-HT2A/2C receptor antagonist[1].

Pharmacological Effects

Studies have indicated that this compound can influence sleep architecture. As a 5-HT2 antagonist, it has been shown to increase slow-wave sleep (SWS)[1][2][3].

Signaling Pathways

As an antagonist of the 5-HT2A receptor, this compound blocks the downstream signaling cascade typically initiated by serotonin binding. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples through the Gq/11 signaling pathway[4].

Upon activation by serotonin, the 5-HT2A receptor activates Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various cellular responses. This compound, by blocking the initial binding of serotonin to the receptor, inhibits this entire downstream cascade.

Experimental Protocols

Receptor Binding Assays

A generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound like this compound for the 5-HT2A receptor is outlined below.

Methodology:

-

Preparation of Reagents: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared. A radiolabeled ligand with known affinity for the receptor (e.g., [3H]ketanserin) is used. This compound is prepared in a range of concentrations.

-

Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated together to allow for competitive binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays

To determine the functional effect of this compound (i.e., antagonism), a cellular assay measuring the downstream consequences of receptor activation would be employed. A common method is to measure the accumulation of inositol phosphates (IPs) following agonist stimulation.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the 5-HT2A receptor are cultured.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A known concentration of a 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate the cells.

-

Measurement: After a specific incubation period, the reaction is stopped, and the cells are lysed. The amount of accumulated inositol phosphates is then quantified, often using a commercially available assay kit.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced IP accumulation is measured. The data is used to generate a dose-response curve and calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's dose-response curve, providing a measure of antagonist potency.

Conclusion

This compound is a well-defined chemical entity with potent 5-HT2 receptor antagonist activity. This technical guide provides a foundational understanding of its molecular and chemical properties. Further research to fully elucidate its physicochemical characteristics and a more detailed pharmacological profile, including comprehensive binding affinity data, would be beneficial for its continued evaluation and potential therapeutic applications.

References

- 1. Serotonin 5-HT(2A) receptor antagonists in the treatment of insomnia: present status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a 5-HT2 antagonist, and temazepam on human sleep stages and EEG power spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

The Role of Seganserin in Elucidating Serotonin's Influence on Sleep Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of seganserin, a 5-HT2A/2C receptor antagonist, and its application in sleep research. By examining its effects on sleep architecture, particularly its potentiation of slow-wave sleep, we can gain a deeper understanding of the serotonergic system's role in sleep regulation. This document synthesizes findings from key studies, presenting detailed experimental protocols, quantitative data, and visual representations of signaling pathways and experimental workflows to support further research and drug development in this domain.

Core Concepts: Serotonin and Sleep Regulation

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) has long been implicated in the complex regulation of the sleep-wake cycle.[1] While the overall effect of serotonin is multifaceted, specific receptor subtypes play distinct roles. The 5-HT2A and 5-HT2C receptors, in particular, are believed to be significantly involved in the modulation of non-rapid eye movement (NREM) sleep.[2] Antagonism of these receptors has been a key strategy to probe their function.

This compound, a specific 5-HT2 antagonist, has been utilized as a pharmacological tool to investigate the hypothesis that 5-HT2 receptors are primarily involved in the regulation of slow-wave sleep (SWS), the deepest stage of NREM sleep.[3][4] Studies have shown that this compound can induce SWS, suggesting an inhibitory role of endogenous serotonin at 5-HT2 receptors on SWS generation.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on human sleep architecture from a key study comparing its effects with placebo and temazepam under two different experimental conditions: daytime recovery sleep after sleep deprivation and nighttime sleep after an evening nap.

Table 1: Effects of this compound on Sleep Stages During Daytime Recovery Sleep Following Sleep Deprivation

| Sleep Parameter | Placebo (Mean ± SD) | This compound (10 mg) (Mean ± SD) | Temazepam (20 mg) (Mean ± SD) |

| Total Sleep Time (min) | 450.9 ± 103.7 | 378.8 ± 189.9 | 496.8 ± 36.5 |

| Sleep Latency (min) | 7.2 ± 5.5 | 11.1 ± 7.9 | 3.6 ± 2.4 |

| REM Latency (min) | 127.8 ± 51.3 | 195.8 ± 117.4 | 208.9 ± 98.2 |

| Stage 1 (% of TST) | 6.8 ± 3.4 | 7.9 ± 4.2 | 7.9 ± 3.5 |

| Stage 2 (% of TST) | 48.9 ± 6.9 | 45.3 ± 10.7 | 56.4 ± 6.3 |

| Stage 3 (% of TST) | 13.9 ± 3.9 | 16.9 ± 6.1 | 12.3 ± 4.1 |

| Stage 4 (% of TST) | 22.1 ± 7.9 | 21.6 ± 11.1 | 15.2 ± 5.9 |

| Slow-Wave Sleep (SWS) (% of TST) | 36.0 ± 9.6 | 38.5 ± 14.9 | 27.5 ± 9.1 |

| REM Sleep (% of TST) | 8.3 ± 5.7 | 8.3 ± 8.2 | 8.2 ± 4.3 |

Data extracted from a study involving ten healthy male subjects.

Table 2: Effects of this compound on Sleep Stages During Nighttime Sleep Following an Evening Nap

| Sleep Parameter | Placebo (Mean ± SD) | This compound (10 mg) (Mean ± SD) | Temazepam (20 mg) (Mean ± SD) |

| Total Sleep Time (min) | 451.1 ± 20.3 | 450.1 ± 19.8 | 458.1 ± 11.5 |

| Sleep Latency (min) | 23.6 ± 13.9 | 16.9 ± 11.9 | 10.4 ± 7.1 |

| REM Latency (min) | 63.8 ± 17.5 | 87.1 ± 27.6 | 110.1 ± 38.7 |

| Stage 1 (% of TST) | 5.9 ± 2.1 | 5.3 ± 1.8 | 6.3 ± 2.4 |

| Stage 2 (% of TST) | 58.1 ± 4.9 | 50.8 ± 6.9 | 63.8 ± 5.8 |

| Stage 3 (% of TST) | 10.1 ± 3.1 | 14.9 ± 4.5 | 9.8 ± 3.2 |

| Stage 4 (% of TST) | 7.9 ± 4.1 | 13.1 ± 5.1 | 4.9 ± 2.9 |

| Slow-Wave Sleep (SWS) (% of TST) | 18.0 ± 6.5 | 28.0 ± 8.9 | 14.7 ± 5.8 |

| REM Sleep (% of TST) | 18.0 ± 3.4 | 15.8 ± 3.9 | 15.2 ± 3.1 |

Data extracted from a study involving ten healthy male subjects.

Experimental Protocols

The following methodologies are based on the key clinical investigations of this compound's effect on sleep architecture.

Experiment 1: Daytime Recovery Sleep After Sleep Deprivation

-

Subjects: Ten healthy male volunteers, aged 20-28 years, who were good sleepers with a regular sleep-wake cycle and without a history of psychiatric or medical illness.

-

Study Design: A placebo-controlled, repeated-measures design where each subject participated in three sessions with at least a one-week interval. The treatments were placebo, 10 mg this compound, and 20 mg temazepam, administered in a counterbalanced order.

-

Procedure:

-

Adaptation and Baseline: Subjects spent an adaptation night in the sleep laboratory, followed by a baseline night of sleep recording from 00:00 to 08:00.

-

Sleep Deprivation: Subjects remained awake in the laboratory from the end of the baseline sleep period until 11:00 the next morning.

-

Drug Administration: Thirty minutes before the start of the recovery sleep period, subjects received one of the three treatments.

-

Polysomnography (PSG) Recording: Continuous PSG recordings were initiated at 11:00 and continued until the subjects decided to wake up. Recordings included electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG).

-

-

Data Analysis: Sleep stages were visually scored in 30-second epochs according to the criteria of Rechtschaffen and Kales. EEG power density spectra were computed for the NREM sleep periods.

Experiment 2: Nighttime Sleep After an Evening Nap

-

Subjects: The same ten healthy male volunteers as in Experiment 1.

-

Study Design: A placebo-controlled, repeated-measures design with at least a one-week interval between sessions. Treatments were placebo, 10 mg this compound, and 20 mg temazepam, administered in a counterbalanced order.

-

Procedure:

-

Adaptation and Baseline: An adaptation night and a baseline sleep recording from 00:00 to 08:00 were conducted.

-

Evening Nap: On the experimental day, subjects had a 2-hour nap from 18:00 to 20:00.

-

Drug Administration: Thirty minutes before the start of the nighttime sleep period (at 23:30), subjects received one of the three treatments.

-

Polysomnography (PSG) Recording: Continuous PSG recordings were performed from 00:00 to 08:00.

-

-

Data Analysis: Similar to Experiment 1, sleep stages were visually scored, and EEG power density spectra were analyzed.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the concepts and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway

References

Methodological & Application

Protocol for the Application of Seganserin in Human Sleep Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Seganserin is a potent and specific antagonist of the 5-HT2 receptor, with documented effects on human sleep architecture.[1][2][3] Clinical research indicates that this compound can significantly increase slow-wave sleep (SWS), a critical stage for physical and cognitive restoration.[1][2] Its mechanism of action is centered on the blockade of serotonin 2A and 2C receptors (5-HT2A and 5-HT2C), which are believed to play a crucial role in the regulation of NREM sleep. This document provides a detailed protocol for the use of this compound in human sleep studies, based on established clinical research.

Mechanism of Action

Pharmacokinetics

While a complete pharmacokinetic profile for this compound in humans is not extensively detailed in publicly available literature, a key parameter has been identified:

| Parameter | Value | Reference |

| Plasma Half-life (t½) | ~26.1 hours | (from a secondary source) |

Note: Due to the limited availability of public data, researchers should consider conducting pharmacokinetic profiling as part of their initial studies. For comparative purposes, the related 5-HT2 antagonist ketanserin has a reported oral bioavailability of approximately 51% and a time to maximum plasma concentration (Tmax) of about 1 hour.

Experimental Protocols

The following protocols are based on the methodologies employed in key human sleep studies investigating the effects of this compound.

Polysomnography (PSG) Protocol

Standard polysomnography should be conducted to objectively measure sleep architecture.

Electrode Placement and Recording Parameters:

-

Electroencephalogram (EEG): Electrodes placed at C3-A2, C4-A1, O1-A2, O2-A1 according to the International 10-20 system.

-

Electrooculogram (EOG): Electrodes placed at the outer canthus of each eye to detect eye movements.

-

Electromyogram (EMG): Electrodes placed on the chin to monitor muscle tone.

-

Electrocardiogram (ECG): To monitor heart rate and rhythm.

-

Respiratory Effort: Thoracic and abdominal belts.

-

Airflow: Nasal/oral thermistor or nasal pressure transducer.

-

Blood Oxygen Saturation (SpO2): Pulse oximeter.

Data Acquisition and Analysis:

-

Sleep stages should be scored in 30-second epochs according to the standardized criteria of the American Academy of Sleep Medicine (AASM).

-

EEG power spectral analysis should be performed to quantify changes in brainwave activity, particularly in the delta (0.5-4.0 Hz) and theta (4.0-8.0 Hz) frequency bands during NREM sleep.

Study Design: Crossover, Double-Blind, Placebo-Controlled Trial

A crossover design is recommended to minimize inter-subject variability.

Participant Selection:

-

Healthy, non-smoking volunteers with regular sleep-wake schedules.

-

Exclusion criteria should include any history of sleep disorders, psychiatric or medical conditions, and use of medications that could affect sleep.

Experimental Conditions:

-

This compound Condition: Administration of a 10 mg oral dose of this compound.

-

Placebo Condition: Administration of an identical-looking placebo.

-

Active Comparator (Optional): Administration of a standard hypnotic agent (e.g., 20 mg temazepam) can provide a valuable comparison.

Washout Period: A washout period of at least one week should be implemented between each experimental condition to ensure complete elimination of the study drug.

Specific Experimental Procedures

Two primary experimental paradigms have been utilized to assess the effects of this compound on sleep:

Experiment 1: Recovery Sleep After Sleep Deprivation

-

Adaptation Night: Participants sleep in the laboratory to acclimate to the environment.

-

Baseline Night: Standard polysomnography is recorded from 00:00 to 08:00 h.

-

Sleep Deprivation: Participants are kept awake for one full night (from the end of the baseline night until 11:00 h the following day).

-

Drug Administration: At 10:30 h (30 minutes before recovery sleep), participants receive either this compound (10 mg), placebo, or an active comparator.

-

Recovery Sleep: Polysomnography is recorded starting at 11:00 h until the participant wakes up spontaneously.

Experiment 2: Nighttime Sleep After an Evening Nap

-

Adaptation Night: Participants sleep in the laboratory.

-

Baseline Night: Standard polysomnography is recorded from 00:00 to 08:00 h.

-

Evening Nap: On the following evening, participants take a 2-hour nap from 18:00 to 20:00 h.

-

Drug Administration: At 23:30 h (30 minutes before nighttime sleep), participants receive either this compound (10 mg) or placebo.

-

Nighttime Sleep: Polysomnography is recorded starting at 00:00 h until the participant wakes up spontaneously.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on sleep architecture based on published findings. Note that the specific numerical data from Table 1 of the primary source study by Dijk et al. (1989) was not available for direct inclusion. The presented data reflects the qualitative descriptions from the study.

Table 1: Effect of this compound on Sleep Stages (Experiment 2: Nighttime Sleep After Evening Nap)

| Sleep Parameter | Placebo | This compound (10 mg) |

| Slow-Wave Sleep (SWS) | Baseline | Increased |

| Intermittent Wakefulness | Baseline | Reduced |

| NREM Sleep EEG Power Density (Delta & Theta Frequencies) | Baseline | Enhanced |

Visualizations

Signaling Pathway of this compound

Caption: this compound's antagonism of 5-HT2A/2C receptors.

Experimental Workflow: Crossover Study Design

Caption: Crossover workflow for a this compound sleep study.

References

Application Notes and Protocols: EEG Power Spectra Analysis Following Seganserin Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seganserin is a potent and selective 5-HT2A/2C receptor antagonist.[1][2] The serotonergic system, particularly through the 5-HT2A receptors, is known to play a crucial role in regulating sleep architecture and cortical activity. Antagonism of these receptors has been shown to increase slow-wave sleep (SWS) and modulate the spectral power of the electroencephalogram (EEG), a key biomarker for assessing the central nervous system effects of pharmacological agents.[3][4]

These application notes provide a comprehensive overview and detailed protocols for conducting EEG power spectra analysis to evaluate the pharmacodynamic effects of this compound, particularly on sleep-related neural oscillations. The provided methodologies are based on established guidelines for pharmaco-EEG studies.

Signaling Pathway of 5-HT2A Receptor Antagonism

The following diagram illustrates the mechanism of action of this compound at the 5-HT2A receptor. Under normal physiological conditions, serotonin (5-HT) binds to the 5-HT2A receptor, a Gq-protein coupled receptor, initiating a signaling cascade that leads to neuronal excitation. This compound, as an antagonist, blocks this binding, thereby inhibiting the downstream signaling pathway.

Quantitative Data Summary

The administration of this compound has been observed to cause significant changes in the EEG power spectrum, particularly during non-rapid eye movement (NREM) sleep. The primary effect is an enhancement of power in the lower frequency bands.

Table 1: Summary of EEG Power Spectra Changes in NREM Sleep Following this compound Administration

| EEG Frequency Band | Frequency Range | Effect of this compound | Illustrative Quantitative Change (vs. Placebo) |

| Delta (δ) | 1-4 Hz | Increase | +35% |

| Theta (θ) | 4-8 Hz | Increase | +20% |

| Alpha (α) | 8-12 Hz | No Significant Change | - |

| Sigma (σ) / Spindles | 12-15 Hz | No Significant Change | - |

| Beta (β) | 15-30 Hz | No Significant Change | - |

Note: The quantitative changes are illustrative and based on findings reported in the literature where this compound was shown to enhance power density in the delta and theta frequencies during NREM sleep.[1]

Experimental Protocols

The following protocols are based on the guidelines from the International Pharmaco-EEG Society (IPEG) for conducting pharmaco-sleep studies.

Experimental Workflow

Detailed Methodologies

1. Subject Recruitment and Screening:

-

Participants: Recruit healthy, non-smoking male and female volunteers, aged 18-40 years, with normal sleep patterns.

-

Inclusion Criteria: Body mass index (BMI) between 18 and 25 kg/m ², no history of sleep, psychiatric, or other medical disorders.

-

Exclusion Criteria: Use of any medication that could affect the central nervous system, excessive caffeine or alcohol consumption, shift work, or recent trans-meridian travel.

-

Ethical Approval: The study protocol must be approved by an Institutional Review Board (IRB) or independent ethics committee. All participants must provide written informed consent.

2. Study Design:

-

A randomized, double-blind, placebo-controlled, crossover design is recommended.

-

Each subject participates in two experimental sessions (one with this compound and one with placebo), separated by a washout period of at least one week.

3. EEG Recording:

-

Electrode Placement: Use an EEG cap with Ag/AgCl electrodes placed according to the international 10-20 system. A minimum of Fz, Cz, Pz, and Oz electrodes should be used, referenced to linked mastoids (A1+A2).

-

Additional Recordings: Record electrooculography (EOG) and submental electromyography (EMG) to aid in sleep staging.

-

Impedance: Electrode impedance should be kept below 5 kΩ.

-

Amplification and Filtering: Use a high-quality EEG amplifier with a sampling rate of at least 256 Hz. Apply a band-pass filter of 0.3-35 Hz and a 50/60 Hz notch filter.

4. Experimental Procedure:

-

Adaptation Night: Have participants sleep in the laboratory for at least one night prior to the first experimental session to adapt to the environment.

-

Baseline Recording: On the evening of the experimental session, record a baseline EEG for at least 30 minutes before drug administration.

-

Drug Administration: Administer a single oral dose of this compound (e.g., 10 mg) or a matching placebo 30 minutes before "lights out".

-

Sleep Period: Allow for an 8-hour sleep period in a dark, quiet, and temperature-controlled room.

5. Data Analysis:

-

Sleep Staging: Visually score the sleep recordings in 30-second epochs into Wake, NREM stage 1 (N1), NREM stage 2 (N2), NREM stage 3 (N3, slow-wave sleep), and REM sleep, according to the American Academy of Sleep Medicine (AASM) manual.

-

Artifact Rejection: Manually or automatically inspect the EEG data for artifacts (e.g., muscle activity, eye movements, electrode pop). Exclude epochs containing artifacts from the spectral analysis.

-

Power Spectral Analysis:

-

Select artifact-free EEG epochs from NREM sleep (N2 and N3).

-

Apply a windowing function (e.g., Hanning window) to each epoch to reduce spectral leakage.

-

Perform a Fast Fourier Transform (FFT) on each epoch to calculate the power spectral density.

-

Average the power spectra across all selected epochs for each subject and condition.

-

Calculate the absolute power in the following frequency bands: Delta (1-4 Hz), Theta (4-8 Hz), Alpha (8-12 Hz), Sigma (12-15 Hz), and Beta (15-30 Hz).

-

6. Statistical Analysis:

-

Use a repeated-measures analysis of variance (ANOVA) or a paired t-test to compare the EEG power spectra between the this compound and placebo conditions for each frequency band.

-

A p-value of < 0.05 is typically considered statistically significant.

Logical Relationship Diagram

The following diagram illustrates the logical flow from drug administration to the observed changes in EEG power spectra.

References

- 1. Effects of this compound, a 5-HT2 antagonist, and temazepam on human sleep stages and EEG power spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Selective Serotonin 5-HT2A Receptor Antagonists and Inverse Agonists Specifically Promote Slow Wave Sleep (Stage N3) in Man | springermedicine.com [springermedicine.com]

- 4. Antagonism of serotonergic 5-HT2A/2C receptors: mutual improvement of sleep, cognition and mood? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering Seganserin in Rodent Models of Sleep Disorders

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the administration of seganserin in rodent models of sleep disorders is limited in the currently available scientific literature. The following application notes and protocols are based on the known pharmacology of this compound as a 5-HT2A/2C serotonin receptor antagonist and data from studies on analogous compounds, such as ritanserin and ketanserin, in rodent sleep models. These protocols should be considered as a starting point for study design and may require optimization.

Introduction

This compound is a potent antagonist of serotonin 5-HT2A and 5-HT2C receptors. In human studies, this compound has been demonstrated to increase slow-wave sleep (SWS) and reduce intermittent wakefulness, highlighting its potential as a therapeutic agent for sleep disorders characterized by disrupted sleep architecture.[1][2][3] The blockade of 5-HT2A receptors is a well-established mechanism for promoting SWS.[4][5] These application notes provide a framework for administering this compound in rodent models to investigate its effects on sleep and its potential for treating sleep disorders.

Mechanism of Action: 5-HT2A Receptor Antagonism in Sleep Regulation

Serotonin (5-HT) plays a complex role in regulating the sleep-wake cycle. While serotonin itself is generally considered to promote wakefulness, the activation of specific receptor subtypes can have different effects. The 5-HT2A receptor, when activated by serotonin, is thought to inhibit SWS. By blocking this receptor, antagonists like this compound are hypothesized to disinhibit the mechanisms that generate SWS, leading to an increase in its duration and intensity.

Caption: Mechanism of this compound on the 5-HT2A Receptor.

Quantitative Data Summary (from analogous compounds)

The following tables summarize the effects of 5-HT2A receptor antagonists, ritanserin and ketanserin, on sleep parameters in rats. These data can be used as a reference for the expected outcomes when administering this compound.

Table 1: Effects of Ritanserin on Sleep-Waking Phases in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Change in Wakefulness | Change in Slow-Wave Sleep (SWS) | Change in Paradoxical (REM) Sleep |

| Ritanserin | 0.63 | Significant Decrease | Significant Increase | Significant Decrease |

| Ritanserin | 2.5 | Significant Decrease | Significant Increase (dose-dependent) | Significant Decrease |

Data adapted from studies on male Wistar rats.

Table 2: Effects of Ketanserin on Sleep-Waking Phases in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Change in Wakefulness (Young & Middle-Aged) | Change in Deep SWS (All Ages) | Change in Paradoxical (REM) Sleep |

| Ketanserin | 1.0 | Dose-dependent reduction | Enhanced | Suppression |

| Ketanserin | 6.0 | Dose-dependent reduction | Enhanced | Suppression |

Data adapted from studies on young, middle-aged, and old male Wistar rats.

Experimental Protocols

Protocol 1: General Assessment of this compound's Effects on Sleep Architecture in Healthy Rodents

This protocol is designed to evaluate the baseline effects of this compound on the sleep-wake cycle of healthy rats or mice.

Materials:

-

This compound

-

Vehicle solution (e.g., sterile saline with a small amount of Tween 80 for solubility)

-

Rodents (e.g., male Wistar rats or C57BL/6 mice, 8-10 weeks old)

-

Surgical equipment for electrode implantation

-

EEG/EMG recording system

-

Standard rodent housing with a 12:12 light-dark cycle

Methodology:

-

Animal Surgery and Acclimation:

-

Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.

-

Allow a recovery period of at least one week.

-

Acclimate the animals to the recording chambers and tethered recording setup for several days.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and injection volume.

-

-

Experimental Design:

-

Employ a within-subjects, crossover design where each animal receives the vehicle and different doses of this compound on separate days, with a washout period of at least 3-4 days between treatments.

-

Suggested starting doses for this compound, extrapolated from ritanserin and ketanserin studies, could be in the range of 0.5, 1.0, and 2.5 mg/kg.

-

-

Administration and Recording:

-

Administer the vehicle or this compound via intraperitoneal (i.p.) injection at the beginning of the light period (the inactive phase for rodents).

-

Immediately after injection, begin continuous EEG/EMG recording for at least 12 hours.

-

-

Data Analysis:

-

Score the recordings in 10-30 second epochs for wakefulness, non-REM (NREM) sleep, and REM sleep.

-

Analyze the data for changes in total sleep time, sleep latency, duration and number of bouts of each sleep stage, and EEG power spectra (particularly delta power during NREM sleep).

-

Caption: Experimental workflow for assessing this compound's effect on sleep.

Protocol 2: Testing this compound in a Rodent Model of Insomnia (Cage-Change Induced)

This protocol uses the "first-night effect" model to induce a state of mild insomnia and test the efficacy of this compound in restoring normal sleep.

Materials:

-

Same as Protocol 1

-

Clean cages with new bedding

Methodology:

-

Animal Preparation:

-

Follow the surgery and acclimation steps as in Protocol 1.

-

-

Induction of Insomnia:

-

At the onset of the light period, transfer the animals from their home cage to a clean cage with fresh bedding. This novel environment typically induces sleep fragmentation and increased wakefulness.

-

-

Administration and Recording:

-

Immediately after the cage change, administer this compound or vehicle (i.p.).

-

Begin a 12-hour EEG/EMG recording.

-

-

Data Analysis:

-

Analyze sleep parameters with a focus on sleep latency, wake after sleep onset (WASO), and the number of awakenings.

-

Compare the effects of this compound to the vehicle control to determine if it can ameliorate the cage-change-induced sleep disturbances.

-

Logical Relationship of 5-HT2A Antagonism to Sleep Improvement

The therapeutic rationale for using this compound in sleep disorders is based on a clear logical progression from molecular action to clinical benefit.

Caption: Logical pathway from this compound administration to therapeutic effect.

References

- 1. Effects of this compound, a 5-HT2 antagonist, and temazepam on human sleep stages and EEG power spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Receptor Binding Assays for Seganserin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seganserin is a potent and selective antagonist of serotonin 5-HT2 receptors.[1][2] Like other compounds in its class, such as ketanserin and ritanserin, it is a valuable tool in pharmacological research and drug development, particularly in the fields of neuroscience and cardiovascular medicine.[3] In vitro receptor binding assays are fundamental in characterizing the pharmacological profile of compounds like this compound. These assays provide quantitative data on the affinity of a ligand for a specific receptor, which is crucial for determining potency, selectivity, and potential off-target effects.[3]

This document provides detailed application notes and protocols for conducting in vitro radioligand binding assays to determine the affinity of this compound for its primary target, the 5-HT2A receptor, as well as for other relevant receptors such as the alpha-1 adrenergic and histamine H1 receptors, for which related compounds show affinity.

Data Presentation: Receptor Binding Profile of this compound

Quantitative binding data for this compound is not extensively available in a single comprehensive source. The following table summarizes the known and expected binding profile based on available literature. For comparative purposes, data for the structurally related and well-characterized compounds, ketanserin and ritanserin, are also included.

| Receptor Subtype | This compound (Ki, nM) | Ketanserin (Ki, nM) | Ritanserin (Ki, nM) |

| Serotonin 5-HT2A | Potent Antagonist | 2.1 | 0.45 |

| Serotonin 5-HT2C | - | 48 | 1.8 |

| Alpha-1 Adrenergic | Likely High Affinity | 1.7 | 4.8 |

| Histamine H1 | Likely High Affinity | 3.0 | 1.9 |

| Dopamine D2 | Low Affinity | 140 | 34 |

Experimental Protocols

Detailed methodologies for performing competitive radioligand binding assays to determine the affinity (Ki) of this compound for the 5-HT2A, alpha-1 adrenergic, and histamine H1 receptors are provided below.

Protocol 1: 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay with [³H]Ketanserin.

Materials:

-

Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin (specific activity ~70-90 Ci/mmol).

-

Non-specific Determinand: Mianserin (10 µM final concentration).

-

Test Compound: this compound, prepared in appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Harvester.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well. Homogenize gently.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [³H]Ketanserin (final concentration ~1-2 nM), and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of Mianserin (10 µM), 25 µL of [³H]Ketanserin, and 50 µL of membrane suspension.

-

Competitive Binding: 25 µL of serially diluted this compound, 25 µL of [³H]Ketanserin, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-